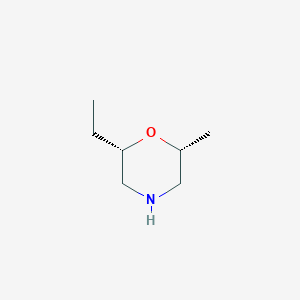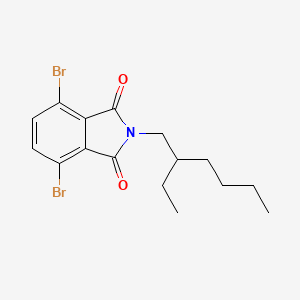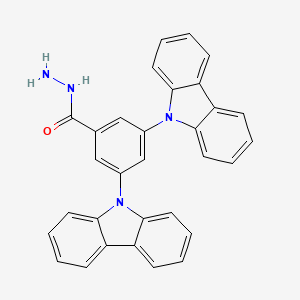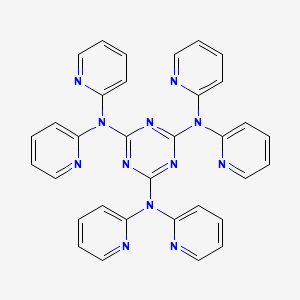![molecular formula C42H60Br2N2O4 B8242850 4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242850.png)
4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. The process begins with the bromination of benzo[lmn][3,8]phenanthroline, followed by the introduction of hexyloctyl groups through a series of substitution reactions. The reaction conditions require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency in the synthesis process. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and structural integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of bromine atoms and the bulky hexyloctyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often require strong bases or nucleophiles to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in further research and industrial applications.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Biology: Biologically, 4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is explored for its potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: In medicine, this compound is investigated for its pharmacological properties. It may serve as a precursor for the synthesis of pharmaceuticals that can treat various diseases, including cancer and infectious diseases.
Industry: Industrially, the compound is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique properties make it suitable for applications in electronics and renewable energy technologies.
Mechanism of Action
The mechanism by which 4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone include other phenanthroline derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in the presence and position of functional groups.
Uniqueness: What sets this compound apart is its specific combination of bromine atoms and hexyloctyl groups. This unique structure imparts distinct chemical and physical properties that are not found in other similar compounds.
Properties
IUPAC Name |
2,9-dibromo-6,13-bis(2-hexyloctyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60Br2N2O4/c1-5-9-13-17-21-29(22-18-14-10-6-2)27-45-39(47)31-25-34(44)38-36-32(26-33(43)37(35(31)36)41(45)49)40(48)46(42(38)50)28-30(23-19-15-11-7-3)24-20-16-12-8-4/h25-26,29-30H,5-24,27-28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLEPSVJYCTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCC)CCCCCC)Br)C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride](/img/structure/B8242779.png)
![2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl](/img/structure/B8242781.png)
![(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B8242785.png)


![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)
![(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid](/img/structure/B8242819.png)
![2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8242824.png)
![5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242832.png)
![5-chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-4-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242838.png)
![4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8242846.png)


